Imm-01 is synthesized through various chemical methods and is categorized under organic alcohols due to its hydroxyl functional group. It has been explored for its potential use in immunological studies and as a chemical intermediate in the synthesis of other compounds.
The synthesis of Imm-01 can be achieved through several methods:
Imm-01 participates in various chemical reactions typical for alcohols, including:
These reactions are essential for utilizing Imm-01 in synthetic pathways leading to biologically active compounds.
The mechanism of action for Imm-01 primarily involves its interaction with biological systems at the cellular level. Studies have indicated that it may induce immune responses when used as an immunogen in vaccine development. The compound's ability to modify immune cell activity suggests potential applications in immunotherapy.
Imm-01 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and biological studies.
Imm-01 has several scientific applications:
IMM-01 (CAS Registry Number: 218795-74-5) is classified as a thiosemicarbazide derivative with the molecular formula C₁₂H₁₇N₃O₂S and a molecular weight of 267.35 g/mol. Its systematic IUPAC name is N'-(3,4-dihydroxybenzylidene)-2-(tert-butyl)hydrazinecarbothioamide, reflecting its core structure comprising a benzylidene moiety linked to a tert-butyl-substituted thiosemicarbazide [1] [3]. Key structural features include:
Attribute | Description |
---|---|
CAS Registry Number | 218795-74-5 |
Molecular Formula | C₁₂H₁₇N₃O₂S |
Molecular Weight | 267.35 g/mol |
Key Functional Groups | Thiosemicarbazide, catechol, tert-butyl |
SMILES Notation | OC1=CC=C(/C=N/NC(NC(C)(C)C)=S)C(O)=C1 |
Solubility (DMSO) | 125 mg/mL (467.55 mM) |
The molecule adopts an E-configuration around the imine bond (C=N), critical for binding to mammalian Diaphanous (mDia)-related formins. Its planar conformation facilitates interactions with hydrophobic pockets in target proteins [1] [3].
IMM-01 emerged from targeted drug discovery efforts in the mid-2010s aimed at modulating cytoskeletal dynamics via Rho GTPase pathways:
Year | Development | Significance |
---|---|---|
2015 | Identification as mDia agonist | First biochemical characterization |
2017 | Validation of microtubule stabilization and pro-apoptotic effects | Mechanistic proof in cellular models |
2018 | Antitumor efficacy in xenograft models | Transition to preclinical development |
2022 | Clinical trial launch for SIRPα-Fc fusion protein (IMM01) | Advancement to human testing |
Critically, IMM-01 exists in two distinct research contexts with unrelated molecular mechanisms:
A. Small-Molecule mDia Agonist (C₁₂H₁₇N₃O₂S)
This low-molecular-weight compound targets cytoskeletal regulators:
B. Recombinant SIRPα-Fc Fusion Protein (UniProt Accession: Not Provided)
This biologics-based IMM01 (note alternate nomenclature) targets innate immune checkpoints:
Table 3: Comparative Analysis of IMM-01 Entities
Parameter | Small-Molecule IMM-01 | Recombinant IMM01 (SIRPα-Fc) |
---|---|---|
Molecular Type | Organic small molecule | Recombinant fusion protein |
Molecular Weight | 267.35 Da | ~90–100 kDa (estimated) |
Primary Target | mDia-related formins | CD47/SIRPα interaction |
Key Mechanism | DID-DAD disruption → Formin activation | CD47 blockade + FcγR-mediated phagocytosis |
Therapeutic Focus | Cytoskeletal modulation → Antimetastatic effects | Innate immune activation → Antitumor immunity |
Table 4: Research Applications by Entity
Application | Small-Molecule IMM-01 | Recombinant IMM01 (SIRPα-Fc) |
---|---|---|
In vitro Models | SW480, NIH 3T3 cell lines | Tumor cell phagocytosis assays |
In vivo Models | SW480 xenografts (immunodeficient mice) | Hematologic/solid tumor models (mice) |
Combination Therapies | Not reported | PD-1/PD-L1, HER-2 inhibitors |
Clinical Stage (2025) | Preclinical | Phase Ib/II (NCT ongoing) |
The coexistence of these entities underscores the versatility of the IMM-01 designation but necessitates rigorous contextualization to avoid mechanistic conflation. While the small molecule modulates intracellular cytoskeletal dynamics, the fusion protein reprograms extracellular immune recognition—a dichotomy illustrating divergent paths in oncology drug development [1] [2] [5].
Compound names discussed: IMM-01 (small molecule); IMM01 (SIRPα-Fc fusion protein)
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5